3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H29N3O2S and its molecular weight is 459.61. The purity is usually 95%.
BenchChem offers high-quality 3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- PureFocus850 Laser Autofocus System : GNF-Pf-850, marketed as the PureFocus850, is a revolutionary laser autofocus system designed for biological and industrial imaging . It combines advanced optics with intelligent microprocessing to provide real-time focus adjustments for infinity-corrected optical systems. The system includes an IR laser diode, precision optical components, a detector, and signal processing electronics. By continuously adjusting the imaging depth into the sample, it ensures precise focus during microscopy experiments. The PureFocus850 can be easily integrated into existing microscope setups, both upright and inverted, making it a valuable tool for researchers in life sciences and material sciences .
Biological Imaging and Autofocus Systems
Mechanism of Action
Target of Action
GNF-Pf-850, also known as “3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one”, targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, leading to a decrease in the parasite’s sensitivity to certain antimalarial compounds .
Biochemical Pathways
The PfMFR3 protein is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Pharmacokinetics
The compound’s ability to induce resistance inP. falciparum suggests it is able to penetrate the parasite and interact with its target, PfMFR3 .
Result of Action
The primary result of GNF-Pf-850’s action is a decrease in the sensitivity of P. falciparum to certain antimalarial compounds . This is achieved through the compound’s interaction with PfMFR3, which appears to play a role in drug resistance .
Action Environment
The action of GNF-Pf-850 is influenced by the genetic background of the P. falciparum parasites. Parasites from different genetic backgrounds exposed to sublethal concentrations of GNF-Pf-850 can develop resistance through mutations in the gene encoding PfMFR3 . This suggests that the genetic diversity of P. falciparum populations can influence the efficacy and stability of GNF-Pf-850.
properties
IUPAC Name |
3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c31-25(29-16-14-21(15-17-29)20-6-2-1-3-7-20)22-12-10-19(11-13-22)18-30-26(32)23-8-4-5-9-24(23)28-27(30)33/h1-9,14,19,22H,10-13,15-18H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXLJBSBIOFTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCC(=CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
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